4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile
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Overview
Description
Chemical Reactions Analysis
4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for testing and calibration.
Biology: Investigated for its antibacterial properties and potential use in combating infectious diseases.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile exerts its effects involves interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interfere with bacterial cell processes, leading to its antibacterial activity .
Comparison with Similar Compounds
4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile can be compared with other similar compounds, such as:
4-Hydroxycinnoline: Shares a similar core structure but lacks the dioxolo group.
3-Cyanocinnoline: Similar in having a nitrile group but differs in other functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-oxo-1H-[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O3/c11-3-7-10(14)5-1-8-9(16-4-15-8)2-6(5)12-13-7/h1-2H,4H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUWVFLGUJTSDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=NN3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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